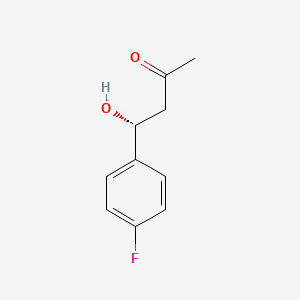
2-Butanone, 4-(4-fluorophenyl)-4-hydroxy-, (4R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butanone, 4-(4-fluorophenyl)-4-hydroxy-, (4R)- is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by the presence of a fluorophenyl group and a hydroxyl group attached to the butanone backbone, making it a valuable intermediate in the synthesis of pharmaceuticals and other organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, 4-(4-fluorophenyl)-4-hydroxy-, (4R)- can be achieved through several methods. One common approach involves the enantioselective reduction of 4-(4-fluorophenyl)-2-butanone using biocatalysts such as microorganisms or enzymes. This method offers high enantioselectivity and yields the desired (4R)-enantiomer .
Industrial Production Methods
Industrial production of this compound often involves the use of chemical catalysts and optimized reaction conditions to ensure high yield and purity. The process may include steps such as the preparation of intermediates, purification, and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-Butanone, 4-(4-fluorophenyl)-4-hydroxy-, (4R)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the carbonyl group yields an alcohol.
Scientific Research Applications
2-Butanone, 4-(4-fluorophenyl)-4-hydroxy-, (4R)- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s chiral nature makes it valuable in studying enzyme-substrate interactions and chiral recognition processes.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those requiring specific enantiomers for efficacy and safety.
Mechanism of Action
The mechanism of action of 2-Butanone, 4-(4-fluorophenyl)-4-hydroxy-, (4R)- involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and fluorophenyl groups play crucial roles in its binding affinity and reactivity. These interactions can influence various biochemical pathways, making the compound useful in drug design and development.
Comparison with Similar Compounds
Similar Compounds
- 2-Butanone, 4-(4-chlorophenyl)-4-hydroxy-
- 2-Butanone, 4-(4-bromophenyl)-4-hydroxy-
- 2-Butanone, 4-(4-methylphenyl)-4-hydroxy-
Uniqueness
Compared to similar compounds, 2-Butanone, 4-(4-fluorophenyl)-4-hydroxy-, (4R)- is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific reactivity and selectivity.
Properties
CAS No. |
502630-76-4 |
|---|---|
Molecular Formula |
C10H11FO2 |
Molecular Weight |
182.19 g/mol |
IUPAC Name |
(4R)-4-(4-fluorophenyl)-4-hydroxybutan-2-one |
InChI |
InChI=1S/C10H11FO2/c1-7(12)6-10(13)8-2-4-9(11)5-3-8/h2-5,10,13H,6H2,1H3/t10-/m1/s1 |
InChI Key |
NBYRSOPKYRUHDE-SNVBAGLBSA-N |
Isomeric SMILES |
CC(=O)C[C@H](C1=CC=C(C=C1)F)O |
Canonical SMILES |
CC(=O)CC(C1=CC=C(C=C1)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


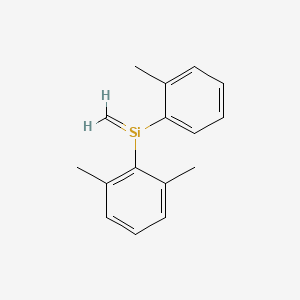
![5,6-difluoro-11-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene](/img/structure/B12584359.png)
![4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}aniline](/img/structure/B12584380.png)
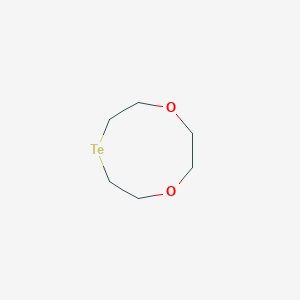
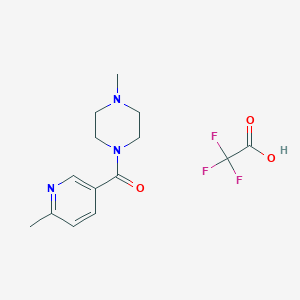
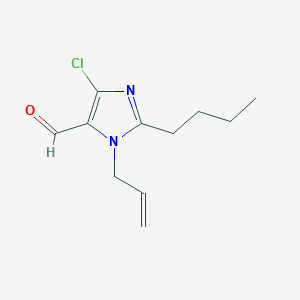
![5-[(2,1,3-Benzothiadiazol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B12584400.png)

![5-Chloro-2-hydroxy-N-{4-[(trifluoromethyl)sulfanyl]phenyl}benzamide](/img/structure/B12584416.png)
![1,2-Benzenediamine, 4-[3-[4-(phenylmethyl)-1-piperidinyl]-1-propynyl]-](/img/structure/B12584417.png)
![N-[([1,1'-Biphenyl]-2-yl)methyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12584420.png)
![1,1',1'',1'''-[Benzene-1,2,4,5-tetrayltetrakis(methyleneselanyl)]tetrakis(4-tert-butylbenzene)](/img/structure/B12584428.png)
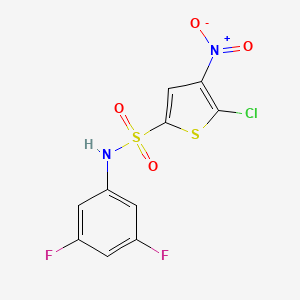
![3-{Bis[(pyridin-2-yl)methyl]amino}-4-methylphenol](/img/structure/B12584458.png)
